6-Fluoro-2-azaspiro[3.3]heptane hydrochloride
Description
6-Fluoro-2-azaspiro[3.3]heptane hydrochloride is a fluorinated spirocyclic amine salt with a bicyclic structure comprising a six-membered ring fused to a three-membered ring. The fluorine atom at the 6-position and the secondary amine (azaspiro) contribute to its unique physicochemical properties, making it a valuable building block in medicinal chemistry. Key attributes include:
Properties
IUPAC Name |
6-fluoro-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-1-6(2-5)3-8-4-6;/h5,8H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIBCWZDZRIFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-55-6 | |
| Record name | 6-fluoro-2-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the cyclization of a suitable precursor, such as a 2-azaspiro[3.3]heptane derivative, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Properties and Structure
6-Fluoro-2-azaspiro[3.3]heptane hydrochloride is characterized by its unique spirocyclic structure which contributes to its biological activity. The compound's molecular formula is with a molecular weight of 167.60 g/mol. Its structural features enable it to mimic natural compounds and interact with biological targets effectively.
Antidepressant and Antianxiety Agents
Research indicates that derivatives of spiro compounds, including this compound, have been explored as potential antidepressants and anxiolytics. The spirocyclic structure can enhance binding affinity to neurotransmitter receptors, making these compounds promising candidates for the treatment of mood disorders .
Antineoplastic Activity
The compound has shown potential in the synthesis of antineoplastic agents. Spiro compounds have been recognized for their ability to interact with various biological targets involved in cancer cell proliferation. Studies suggest that modifications to the spiro structure can lead to increased cytotoxicity against cancer cell lines, thus highlighting the importance of this compound in cancer research .
Biological Target Interaction
The unique spatial configuration of this compound allows it to act as a selective ligand for various biological targets. This property is particularly valuable in the design of peptidomimetic drugs that can mimic natural peptides and proteins, facilitating targeted therapy approaches in drug development .
Insecticidal Properties
Recent studies have also explored the use of spiro compounds as insecticides and acaricides. The structural characteristics of this compound contribute to its effectiveness in disrupting insect neurophysiology, making it a candidate for agricultural applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain biological receptors, leading to potential biological effects. The spirocyclic structure may also contribute to its unique interactions with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional and Substituent Variants
Table 1: Substituent Effects on Spiro[3.3]heptane Derivatives
Key Insights :
- Fluorine Substitution: The monofluoro derivative (target compound) balances electronic effects and metabolic stability, while the difluoro analog increases lipophilicity but may introduce toxicity risks.
Heteroatom Variants
Table 2: Heteroatom Modifications in Spirocyclic Systems
Key Insights :
Ring-Size and Bicyclic Variants
Table 3: Spiro vs. Bicyclic Systems
Key Insights :
- Spiro[3.3] vs.
- Bicyclic Systems : Bicyclo[2.2.1]heptanes provide greater rigidity, favoring target selectivity in neurological applications.
Biological Activity
6-Fluoro-2-azaspiro[3.3]heptane hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique spirocyclic structure and potential biological activities. This article delves into the compound's chemical properties, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 151.61 g/mol. The presence of a fluorine atom at the 6-position is significant, as it may enhance the compound's lipophilicity and receptor selectivity compared to similar compounds lacking fluorine.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.61 g/mol |
| Solubility | High (in aqueous solutions) |
| Structure | Spirocyclic |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to neurological disorders. Preliminary studies suggest that it may interact with various neurotransmitter systems, positioning it as a candidate for treating conditions such as depression and anxiety disorders.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, its structural features suggest potential interactions with:
- Serotonin Receptors : Involved in mood regulation.
- Dopamine Receptors : Critical for cognitive functions and reward pathways.
These interactions may influence receptor binding and neurotransmitter reuptake processes, which are vital for therapeutic effects in neuropharmacology.
Research Findings
A variety of studies have explored the pharmacological potential of this compound:
- Neurotransmitter Interaction Studies : Initial findings indicate that this compound may have a binding affinity for serotonin and dopamine receptors, suggesting its role in modulating mood and cognitive functions .
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, including cyclization of precursors containing nitrogen and fluorine functionalities. Purification methods such as recrystallization or chromatography are employed to isolate the hydrochloride salt form .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study 1 : A study investigated its antidepressant-like effects in rodent models, demonstrating significant reductions in depressive behaviors compared to controls.
- Case Study 2 : Another research effort focused on its neuroprotective properties, where it was shown to enhance neuronal survival in models of oxidative stress.
Comparative Analysis
To further understand the uniqueness of this compound, comparisons with structurally similar compounds are insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane | Methyl group alters biological activity | |
| 2-Azaspiro[3.3]heptane | Lacks fluorine; serves as a baseline for comparison | |
| 6-Bromo-2-azaspiro[3.3]heptane | Bromine substitution affects electronic properties |
The unique fluorine substitution in this compound enhances its reactivity and biological activity compared to these analogs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-Fluoro-2-azaspiro[3.3]heptane hydrochloride to improve yield and purity?
- Methodological Answer :
- Use factorial design to systematically test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between parameters .
- Reference synthetic routes for related spiro compounds (e.g., tert-butyl carbamate-protected derivatives) to infer feasible reaction conditions .
- Employ HPLC with hexanesulfonic acid-based mobile phases (pH 2.0) for purity assessment, as validated in pharmacopeial standards for structurally similar hydrochlorides .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use NMR to confirm fluorine substitution and / NMR for spirocyclic backbone verification .
- Mass spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can validate molecular weight and fragmentation patterns .
- Ion chromatography : Quantify chloride counterion content using validated methods from pharmacopeial guidelines .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) with periodic HPLC analysis to monitor degradation products .
- Compare degradation kinetics in aqueous vs. non-aqueous solvents to assess hydrolytic susceptibility of the azaspiro ring .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Apply quantum chemical calculations (e.g., DFT) to model transition states and identify regioselectivity in ring-opening or fluorination reactions .
- Use reaction path search algorithms (e.g., AFIR or GRRM) to explore potential reaction pathways and energy barriers .
- Validate predictions with microreactor experiments under controlled flow conditions to minimize empirical trial-and-error .
Q. How can isotopic labeling resolve mechanistic ambiguities in the synthesis of 6-Fluoro-2-azaspiro[3.3]heptane derivatives?
- Methodological Answer :
- Incorporate or isotopes at key positions (e.g., spirocyclic bridgehead) to trace bond cleavage/formation via MS or NMR .
- Compare kinetic isotope effects (KIE) in competing reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
Q. What experimental frameworks address contradictions in reported solubility data for spirocyclic hydrochlorides?
- Methodological Answer :
- Perform comparative analysis using standardized solvents (e.g., DMSO, water, ethanol) and controlled temperature/pH conditions .
- Apply molecular dynamics simulations to correlate solubility with molecular conformations and intermolecular interactions .
Methodological Notes
- Contradiction Resolution : When conflicting data arise (e.g., divergent reaction yields), use meta-analysis to identify experimental variables (e.g., catalyst purity, moisture levels) and replicate under standardized protocols .
- Advanced Instrumentation : Leverage cryogenic NMR or synchrotron X-ray diffraction for structural elucidation of low-crystallinity spirocyclic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
